Cas no 61-33-6 (Penicillin G)

Penicillin G structure
Penicillin G structure
Product Name:Penicillin G
Numero CAS:61-33-6
MF:C16H18N2O4S
MW:334.390122890472
MDL:MFCD00069665
CID:33771
PubChem ID:5904
Update Time:2025-04-18

Penicillin G Proprietà chimiche e fisiche

Nomi e identificatori

    • Penicillin G
    • PENICILLIN G K-SALT
    • PENICILLIN G POTASSIUM
    • PENICILLIN G POTASSIUM SALT
    • (5r,6r)-benzylpenicillin
    • (phenylmethyl)-penicilli
    • (phenylmethyl)penicillin
    • (phenylmethyl)-penicillinicaci
    • (phenylmethyl)penicillinicacid
    • PENICILLIN
    • abbocillin
    • benzyl penicillin
    • cilloral
    • cilopen
    • cosmopen
    • dropcillin
    • galofak
    • gelacillin
    • pencilling
    • pradupen
    • Ursopen
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • C16H18N2O4S.K
    • KBio3_001683
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-
    • Free benzylpenicillin
    • NCGC00159348-02
    • BRD-K55191674-236-03-7
    • 61-33-6
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • CHEBI:18208
    • Benzylpenicillin [INN:BAN]
    • Bencilpenicilina
    • UNII-Q42T66VG0C
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-, (2S-(2alpha,5alpha,6beta))-
    • NSC-193396
    • DB01053
    • PHENOXYMETHYLPENICILLIN POTASSIUM IMPURITY A [EP IMPURITY]
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6- (2-phenylacetamido)-
    • BRD-K55191674-237-12-6
    • BSPBio_001096
    • KBio2_001413
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • Phenylacetamidopenicillanic acid
    • Pfizerpen
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • SBI-0051476.P003
    • Benzylpenicillinum (Latin)
    • Penicillin-G potassium
    • HY-N7139
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-
    • GTPL4796
    • DRG-0128
    • Benzylpenicillin 1000 microg/mL in Acetonitrile:Water
    • Benzylpenicillinum
    • 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-, (2S,5R,6R)-
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)- (2S-(2alpha,5alpha,6beta))-
    • Pharmacillin
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • PHENOXYMETHYLPENICILLIN IMPURITY A [EP IMPURITY]
    • Benzylpenicillinic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2alpha,5alpha,6beta)]-
    • Prestwick3_001078
    • KBio2_006549
    • EINECS 204-038-0
    • Benzylpenicillin [BAN:INN]
    • Benzylpenicillinum [Latin]
    • Prestwick2_001078
    • Penicillin G Potassium in Plastic Container
    • (2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]
    • EINECS 200-506-3
    • SMR000538912
    • LS-149836
    • CHEMBL29
    • IDI1_000316
    • BENZYLPENICILLIN (MART.)
    • C16H18N2O4S
    • NSC193396
    • KBio1_000316
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • Penicillin,(S)
    • GLXC-25718
    • benzyl benicillin
    • C05551
    • Free penicillin G
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid anion (Penicillin G)
    • PENICILLIN G [HSDB]
    • PENTIDS '250'
    • 4-27-00-05861 (Beilstein Handbook Reference)
    • BENZYLPENICILLIN [INN]
    • JGSARLDLIJGVTE-MBNYWOFBSA-N
    • SCHEMBL3783
    • bensylpenicillin
    • Free penicillin II
    • Benzylpenicilline potassique [DCF]
    • Q258450
    • PENTIDS '400'
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-
    • MLS001032123
    • Benzylpenicillinic acid potassium salt
    • BRD-K55191674-237-02-7
    • KBioSS_001413
    • Penicillinic acid, benzyl-
    • CS-0013727
    • Benzylpenicillin
    • Cillora
    • PENICILLIN G [VANDF]
    • BDBM50022787
    • AKOS005203091
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-, monopotassium salt
    • Benzylpenicilline [French]
    • MLS000766897
    • Q42T66VG0C
    • PENICILLIN-2
    • NCGC00159348-03
    • PHENOXYMETHYLPENICILLIN (BENZATHINE) TETRAHYDRATE IMPURITY A [EP IMPURITY]
    • DTXCID3026934
    • Cosmopen potassium salt
    • Potassium 3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azbicyclo[3.2.0]heptane-2-carboxylate
    • PenicillinG
    • Phenylacetyl-6-aminopenicillanic acid
    • Spectrum4_000471
    • Pencillin G
    • Penicillinic acid, (phenylmethyl)-
    • BENZYLPENICILLIN [MART.]
    • PENICILLIN-G
    • DTXSID5046934
    • NINDS_000316
    • 6-(2-phenylacetamido)penicillansyre
    • D02336
    • Prestwick0_001078
    • Benzylpenicillin G
    • KBioGR_000942
    • Bencilpenicilina [Spanish]
    • PENICILLIN G [MI]
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)- (2S-(2alpha,5alpha,6beta))-, monopotassium salt
    • Spectrum_000933
    • EN300-19631164
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • Benzylpenicillin (INN)
    • DivK1c_000316
    • Epitope ID:114070
    • HMS2875L09
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid(penicillin G)
    • potassium [2S-(2alpha,5alpha,6beta)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • Prestwick1_001078
    • Spectrum2_000518
    • SPBio_002998
    • NSC 193396
    • W-109262
    • Spectrum3_000542
    • HSDB 3166
    • Spectrum5_001108
    • KBio2_003981
    • SPBio_000475
    • Compocillin G
    • Benzyl-6-aminopenicillinic acid
    • BRN 0044740
    • A833169
    • Bicillin (*Benzathine Salt, Tetrahydrate*)
    • MLS001173382
    • Benzopenicillin
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-
    • (Phenylmethyl)penicillinic acid
    • BENZYLPENICILLIN [WHO-DD]
    • D00QAR
    • BSPBio_002183
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, monopotassium salt
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid
    • J01CE01
    • NSC 131815
    • PENTIDS '800'
    • Cilloral potassium salt
    • Liquacillin
    • 2,2-dimethyl-6beta-(phenylacetamido)penam-3alpha-carboxylic acid
    • (+)-3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid(penicillin G)
    • BPBio1_001206
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • C16-H18-N2-O4-S.K
    • 6-(2-Phenylacetamido)penicillanic acid
    • Benzylpenicilline
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • PHENOXYMETHYLPENICILLIN IMPURITY A (EP IMPURITY)
    • Penicillin, (phenylmethyl)-
    • Specilline G
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • Benzylpenicillin, Antibiotic for Culture Media Use Only
    • NS00068016
    • (2S,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • NSC131815
    • NCI60_000703
    • FT-0631271
    • SB74416
    • FT-0770573
    • WLN: T45 ANV ESTJ CMV1R& F F GVQ
    • CHEMBL300052
    • (5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • NS00001514
    • 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • SCHEMBL2109546
    • 3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-
    • DTXSID30859048
    • Oprea1_861345
    • Cillin
    • NSC11964
    • 7005-30-3
    • AKOS030242685
    • 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • DTXSID20274362
    • NSC-11964
    • Oprea1_713794
    • BRD-K55191674-236-07-8
    • 4,1-Thiaazabicyclo[3.2.0]heptane-2-carboxylic acid, 6-benzylcarbonylamino-3,3-dimethyl-7-oxo-
    • BRD-K55191674-237-18-3
    • BRD-K55191674-236-06-0
    • MDL: MFCD00069665
    • Inchi: 1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
    • Chiave InChI: JGSARLDLIJGVTE-MBNYWOFBSA-N
    • Sorrisi: S1C(C)(C)[C@H](C(=O)O)N2C([C@H]([C@@H]12)NC(CC1C=CC=CC=1)=O)=O

Proprietà calcolate

  • Massa esatta: 334.09900
  • Massa monoisotopica: 334.098728
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 5
  • Complessità: 530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: niente
  • Superficie polare topologica: 112

Proprietà sperimentali

  • Densità: 1.2729 (rough estimate)
  • Punto di fusione: 214-217 °C
  • Punto di ebollizione: 663.3°C at 760 mmHg
  • Punto di infiammabilità: 355°C
  • Indice di rifrazione: 1.6930 (estimate)
  • Solubilità: H2O: 100 mg/mL
  • PSA: 112.01000
  • LogP: 1.18960
  • Rotazione specifica: D +282° (ethanol)

Penicillin G Informazioni sulla sicurezza

  • WGK Germania:2
  • Codice categoria di pericolo: 42/43
  • Istruzioni di sicurezza: S36/37
  • CODICI DEL MARCHIO F FLUKA:10-23
  • RTECS:XH9700000
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R42/43
  • Condizioni di conservazione:Ventilazione e essiccazione a bassa temperatura

Penicillin G Dati doganali

  • CODICE SA:32041900
  • Dati doganali:

    Codice doganale cinese:

    32041900

Penicillin G Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM201127-100g
Penicillin G
61-33-6 97%
100g
$145 2023-01-06
Enamine
EN300-19631164-0.05g
61-33-6
0.05g
$212.0 2023-09-17
A2B Chem LLC
AX46090-1g
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
61-33-6
1g
$639.00 2024-04-19

Penicillin G Letteratura correlata

Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd